molecular formula C15H15NO4S B2402974 3-(Benzenesulfonyl-phenyl-amino)-propionic acid CAS No. 101090-64-6

3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Cat. No.: B2402974
CAS No.: 101090-64-6
M. Wt: 305.35
InChI Key: YHCHKHPWQVJCBP-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl-phenyl-amino)-propionic acid is an organic compound that features a benzenesulfonyl group attached to a phenyl-amino moiety, which is further connected to a propionic acid chain

Mechanism of Action

Target of Action

The primary target of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It competes with the enzyme’s normal substrate, para-aminobenzoic acid (PABA), for binding sites, thereby inhibiting the reaction necessary for the synthesis of folic acid . This results in the inhibition of bacterial growth and multiplication .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and the growth and multiplication of bacteria . The downstream effect is the inhibition of bacterial growth and multiplication .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Sulfonamides are metabolized in the liver and have a half-life of 3-8 hours .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, it prevents the bacteria from producing the nucleic acids necessary for their growth and multiplication .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the absorption and distribution of the drug . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid typically involves the reaction of benzenesulfonyl chloride with aniline to form benzenesulfonyl aniline. This intermediate is then reacted with acrylonitrile under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl-phenyl-amino)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzenesulfonyl-phenyl-amino)-propionic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfonyl-phenyl-amino)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propionic acid chain differentiates it from similar compounds and may influence its reactivity and applications .

Properties

IUPAC Name

3-[N-(benzenesulfonyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c17-15(18)11-12-16(13-7-3-1-4-8-13)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCHKHPWQVJCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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